Cas no 2110790-23-1 (methyl 3-amino-2-(1H-imidazol-5-yl)propanoate)

Methyl 3-amino-2-(1H-imidazol-5-yl)propanoate is a versatile intermediate in organic synthesis, particularly valuable for its imidazole and ester functional groups. The compound's structure enables its use in the preparation of biologically active molecules, including pharmaceuticals and agrochemicals. Its amino and imidazole moieties facilitate further derivatization, making it a useful building block for heterocyclic chemistry. The ester group enhances solubility in organic solvents, simplifying purification and handling. This compound is often employed in peptide mimetics and enzyme inhibitor research due to its structural similarity to natural amino acids. Its stability under standard laboratory conditions ensures reliable performance in synthetic applications.
methyl 3-amino-2-(1H-imidazol-5-yl)propanoate structure
2110790-23-1 structure
商品名:methyl 3-amino-2-(1H-imidazol-5-yl)propanoate
CAS番号:2110790-23-1
MF:C7H11N3O2
メガワット:169.181141138077
CID:5824433
PubChem ID:67378287

methyl 3-amino-2-(1H-imidazol-5-yl)propanoate 化学的及び物理的性質

名前と識別子

    • methyl 3-amino-2-(1H-imidazol-5-yl)propanoate
    • (R)-METHYL 3-AMINO-2-(1H-IMIDAZOL-5-YL)PROPANOATE
    • 1289384-56-0
    • EN300-1843078
    • SCHEMBL2360874
    • 2110790-23-1
    • MB69464
    • インチ: 1S/C7H11N3O2/c1-12-7(11)5(2-8)6-3-9-4-10-6/h3-5H,2,8H2,1H3,(H,9,10)
    • InChIKey: ROBRYVWEQDOFPJ-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C(CN)C1=CN=CN1)=O

計算された属性

  • せいみつぶんしりょう: 169.085126602g/mol
  • どういたいしつりょう: 169.085126602g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 163
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1
  • トポロジー分子極性表面積: 81Ų

methyl 3-amino-2-(1H-imidazol-5-yl)propanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1843078-5.0g
methyl 3-amino-2-(1H-imidazol-5-yl)propanoate
2110790-23-1
5g
$3812.0 2023-06-01
Enamine
EN300-1843078-1g
methyl 3-amino-2-(1H-imidazol-5-yl)propanoate
2110790-23-1
1g
$1315.0 2023-09-19
Enamine
EN300-1843078-0.5g
methyl 3-amino-2-(1H-imidazol-5-yl)propanoate
2110790-23-1
0.5g
$1262.0 2023-09-19
Enamine
EN300-1843078-0.1g
methyl 3-amino-2-(1H-imidazol-5-yl)propanoate
2110790-23-1
0.1g
$1157.0 2023-09-19
Enamine
EN300-1843078-10.0g
methyl 3-amino-2-(1H-imidazol-5-yl)propanoate
2110790-23-1
10g
$5652.0 2023-06-01
Enamine
EN300-1843078-0.05g
methyl 3-amino-2-(1H-imidazol-5-yl)propanoate
2110790-23-1
0.05g
$1104.0 2023-09-19
Enamine
EN300-1843078-10g
methyl 3-amino-2-(1H-imidazol-5-yl)propanoate
2110790-23-1
10g
$5652.0 2023-09-19
Enamine
EN300-1843078-1.0g
methyl 3-amino-2-(1H-imidazol-5-yl)propanoate
2110790-23-1
1g
$1315.0 2023-06-01
Enamine
EN300-1843078-0.25g
methyl 3-amino-2-(1H-imidazol-5-yl)propanoate
2110790-23-1
0.25g
$1209.0 2023-09-19
Enamine
EN300-1843078-2.5g
methyl 3-amino-2-(1H-imidazol-5-yl)propanoate
2110790-23-1
2.5g
$2576.0 2023-09-19

methyl 3-amino-2-(1H-imidazol-5-yl)propanoate 関連文献

methyl 3-amino-2-(1H-imidazol-5-yl)propanoateに関する追加情報

Introduction to Methyl 3-amino-2-(1H-imidazol-5-yl)propanoate (CAS No. 2110790-23-1)

Methyl 3-amino-2-(1H-imidazol-5-yl)propanoate, identified by the CAS number 2110790-23-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of imidazole derivatives, which are well-known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of both amino and imidazole functional groups, make it a promising candidate for further investigation in drug discovery.

The imidazole ring is a heterocyclic aromatic structure that is commonly found in many bioactive molecules. Its unique electronic properties and ability to form hydrogen bonds make it an essential component in various biological processes. In the case of methyl 3-amino-2-(1H-imidazol-5-yl)propanoate, the imidazole moiety is attached to a propanoate backbone, which introduces additional functional sites for interaction with biological targets. This combination of structural elements suggests that the compound may exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Recent advancements in chemical biology have highlighted the importance of imidazole derivatives in the development of novel therapeutic agents. Studies have shown that compounds containing the imidazole ring can interact with various enzymes and receptors, leading to modulatory effects on cellular pathways. For instance, imidazole-based molecules have been investigated for their potential to inhibit kinases and other enzymes involved in cancer progression. The amino group in methyl 3-amino-2-(1H-imidazol-5-yl)propanoate further enhances its potential as a pharmacophore by allowing for additional interactions with biological systems.

The propanoate side chain in this compound adds another layer of complexity, providing opportunities for further functionalization and derivatization. This structural feature can be exploited to tailor the compound's solubility, bioavailability, and metabolic stability, making it more suitable for clinical applications. Researchers have been exploring various strategies to optimize the pharmacokinetic properties of imidazole derivatives, and methyl 3-amino-2-(1H-imidazol-5-yl)propanoate represents a promising starting point for such investigations.

In addition to its potential therapeutic applications, methyl 3-amino-2-(1H-imidazol-5-yl)propanoate may also find utility in chemical synthesis as a building block for more complex molecules. The presence of multiple reactive sites allows for diverse chemical transformations, enabling the creation of novel derivatives with tailored properties. This versatility makes it an attractive candidate for use in both academic research and industrial applications.

The synthesis of methyl 3-amino-2-(1H-imidazol-5-yl)propanoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Recent studies have focused on developing efficient synthetic routes that minimize side reactions and maximize scalability. Advances in catalytic methods and green chemistry principles have contributed to more sustainable approaches for producing this compound. These developments are crucial for ensuring that future research and applications can be conducted in an environmentally responsible manner.

Evaluation of the pharmacological potential of methyl 3-amino-2-(1H-imidazol-5-yl)propanoate has been ongoing in several research laboratories. Preclinical studies have demonstrated its ability to interact with specific biological targets, suggesting possible applications in treating various diseases. For example, preliminary data indicate that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammation and oxidative stress. Such findings are encouraging and warrant further investigation into its therapeutic efficacy.

The future direction of research on methyl 3-amino-2-(1H-imidazol-5-yl)propanoate will likely involve both computational modeling and experimental validation. Computational methods can help predict how the compound interacts with biological targets at the molecular level, providing insights into its mechanism of action. Experimental studies will then confirm these predictions and allow researchers to assess its efficacy and safety profile. This combined approach is essential for advancing the development of new pharmaceuticals from promising candidates like methyl 3-amino-2-(1H-imidazol-5-yl)propanoate.

In conclusion, methyl 3-amino-2-(1H-imidazol-5-yl)propanoate (CAS No. 2110790-23-1) is a versatile organic compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable tool for exploring new therapeutic strategies and developing novel drug candidates. As research continues to uncover its biological activities and optimize its synthetic pathways, this compound is poised to play an important role in addressing various health challenges.

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